molecular formula C19H22O B1359036 4-Tert-butyl-2'-ethylbenzophenone CAS No. 951884-94-9

4-Tert-butyl-2'-ethylbenzophenone

Cat. No.: B1359036
CAS No.: 951884-94-9
M. Wt: 266.4 g/mol
InChI Key: USKIMPXCIATZGL-UHFFFAOYSA-N
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Description

4-Tert-butyl-2'-ethylbenzophenone is a substituted benzophenone derivative characterized by a tert-butyl group at the para position of one benzene ring and an ethyl group at the ortho position of the adjacent ring. Benzophenones are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their UV-absorbing properties and structural versatility .

Properties

IUPAC Name

(4-tert-butylphenyl)-(2-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-5-14-8-6-7-9-17(14)18(20)15-10-12-16(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKIMPXCIATZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2’-ethylbenzophenone typically involves Friedel-Crafts acylation reactions. One common method is the reaction of 4-tert-butylbenzoyl chloride with 2-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 4-Tert-butyl-2’-ethylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2’-ethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups onto the benzene rings.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 4-tert-butyl-2'-ethylbenzophenone is as a photoinitiator in the polymerization process. Photoinitiators are compounds that absorb light and initiate polymerization when exposed to ultraviolet (UV) light. This property is crucial in various applications, including:

  • UV-Curable Coatings : The compound is used in coatings that require rapid curing under UV light, enhancing efficiency in manufacturing processes.
  • Adhesives : It improves adhesion properties when used as an additive in adhesive formulations.
  • Inks : In printing inks, it facilitates quick drying and enhances durability.

The effectiveness of 4-tert-butyl-2'-ethylbenzophenone as a photoinitiator stems from its ability to generate free radicals upon exposure to UV light, which then initiates the polymerization of monomers present in the formulation .

Ultraviolet (UV) Filters

Another significant application of this compound is as a UV filter in cosmetic formulations and plastics. Its ability to absorb UV radiation makes it valuable in protecting products from photodegradation. Key applications include:

  • Cosmetics : It is incorporated into sunscreens and skincare products to protect skin from harmful UV rays.
  • Plastics : The compound is added to plastic products to enhance their resistance to UV-induced degradation, thereby prolonging their lifespan.

The use of 4-tert-butyl-2'-ethylbenzophenone as a UV filter not only protects the integrity of products but also ensures safety by reducing harmful effects associated with UV exposure .

Chemical Additive in Polymer Production

In addition to its roles as a photoinitiator and UV filter, 4-tert-butyl-2'-ethylbenzophenone serves as a chemical additive in the production of various polymers. Its properties contribute to:

  • Stabilization : It acts as an antioxidant, preventing oxidative degradation during processing.
  • Enhancement of Mechanical Properties : The compound can improve the mechanical strength and thermal stability of polymers.

These properties make it particularly useful in the production of high-performance materials used in automotive, aerospace, and consumer goods industries .

Case Study 1: Photoinitiation Efficiency

Research has demonstrated that 4-tert-butyl-2'-ethylbenzophenone exhibits high efficiency as a photoinitiator compared to traditional initiators. In studies involving different formulations, it was found that incorporating this compound led to faster curing times and improved final product properties, such as hardness and gloss .

Case Study 2: UV Protection Efficacy

A study evaluating the effectiveness of 4-tert-butyl-2'-ethylbenzophenone as a UV filter indicated significant reduction in UV transmission through treated materials. This study highlighted its potential for enhancing the stability of cosmetic formulations against photodegradation .

Data Tables

Application AreaSpecific Use CaseBenefits
PhotoinitiatorsUV-Curable CoatingsRapid curing, improved efficiency
AdhesivesEnhanced adhesion properties
InksQuick drying, durability
Ultraviolet FiltersCosmeticsProtection against harmful UV rays
PlasticsIncreased resistance to UV degradation
Chemical AdditivePolymer ProductionStabilization, enhanced mechanical properties

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2’-ethylbenzophenone involves its interaction with molecular targets through its carbonyl group. The compound can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and binding affinity. In photochemical applications, the benzophenone core can absorb UV light, leading to excited-state reactions that can be harnessed in various processes.

Comparison with Similar Compounds

Structural Differences :

  • Substituents : Musk ketone features nitro groups at positions 3 and 5, a tert-butyl group at position 4, and methyl groups at positions 2 and 6 .
  • Functional Groups: The presence of nitro groups and an acetophenone backbone contrasts with 4-tert-butyl-2'-ethylbenzophenone’s ethyl and benzophenone moieties.

4-Tert-butyl-2-nitro Phenol

Structural Differences :

  • Functional Group: A phenolic hydroxyl group and nitro substituent replace the benzophenone and ethyl groups .

4-sec-Butyl-2,6-di-tert-butylphenol

Structural Differences :

  • Substituents: Contains a sec-butyl group and two tert-butyl groups on a phenol ring, differing in substitution pattern and functional group .

Properties :

  • Steric Effects: Bulky tert-butyl groups hinder electrophilic substitution, a property shared with 4-tert-butyl-2'-ethylbenzophenone but modified by the phenol group’s reactivity .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Key Substituents Melting Point (°C) Applications Hazards
4-Tert-butyl-2'-ethylbenzophenone C₁₉H₂₂O tert-butyl, ethyl, benzophenone Not reported UV filters, synthesis Likely low toxicity
Musk Ketone C₁₄H₁₈N₂O₅ tert-butyl, nitro, methyl 137–139 Fragrances Nitro group toxicity
4-Tert-butyl-2-nitro Phenol C₁₀H₁₃NO₃ tert-butyl, nitro, phenol Not reported Chemical intermediate Skin/eye irritant
4-sec-Butyl-2,6-di-tert-butylphenol C₁₈H₃₀O sec-butyl, tert-butyl, phenol Not reported Antioxidants, stabilizers Not specified

Biological Activity

4-Tert-butyl-2'-ethylbenzophenone (CAS No. 951884-94-9) is an organic compound belonging to the class of benzophenones, which are known for their diverse biological activities. This compound has garnered attention in various fields, including pharmacology and toxicology, due to its potential effects on cellular processes and its interactions with biological systems.

  • Molecular Formula : C18H24O
  • Molecular Weight : 264.39 g/mol
  • Boiling Point : Approximately 320 °C

4-Tert-butyl-2'-ethylbenzophenone exhibits biological activity primarily through its interaction with cellular receptors and enzymes. Its structure allows it to act as a ligand for various biological targets, influencing pathways related to inflammation, oxidative stress, and hormonal regulation.

Key Mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Estrogenic Activity : Research indicates that certain benzophenones can mimic estrogenic activity by binding to estrogen receptors. This interaction may lead to endocrine disruption, influencing reproductive health and development .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins .

Biological Effects

The biological effects of 4-tert-butyl-2'-ethylbenzophenone can be categorized based on in vitro and in vivo studies:

In Vitro Studies

  • Cell Viability : Studies have shown that at low concentrations, the compound does not significantly affect cell viability but may enhance cell survival under oxidative stress conditions.
  • Inflammation Modulation : Inflammatory markers such as TNF-α and IL-6 have been observed to decrease upon treatment with this compound, indicating its potential anti-inflammatory properties .

In Vivo Studies

  • Animal Models : In rodent models, administration of the compound has resulted in a reduction of inflammation-related symptoms and improved metabolic profiles. However, high doses have been associated with toxicity and adverse effects on liver function .

Case Studies

  • Case Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of 4-tert-butyl-2'-ethylbenzophenone using ABTS and DPPH assays. Results indicated a strong ability to scavenge free radicals, suggesting potential applications in preventing oxidative damage in cells .
  • Endocrine Disruption Assessment :
    • An integrated approach was used to assess the estrogenic potential of this compound alongside other phenolic compounds. The findings highlighted its capability to bind estrogen receptors, raising concerns about its use in consumer products due to potential endocrine-disrupting effects .

Data Table: Biological Activities of 4-Tert-butyl-2'-ethylbenzophenone

Biological ActivityAssay TypeResultReference
AntioxidantABTS/DPPHSignificant scavenging
Anti-inflammatoryCytokine assayDecreased TNF-α levels
Estrogen receptor bindingReceptor bindingPositive binding observed
Cell viabilityMTT assayNo significant toxicity at low doses

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